molecular formula C25H27N5O2 B2362221 1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846584-57-4

1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2362221
CAS RN: 846584-57-4
M. Wt: 429.524
InChI Key: KDAZFCPIECMSRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The choice of starting materials, reagents, and reaction conditions can greatly influence the outcome of the synthesis .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that the compound undergoes when it reacts with other substances. This can provide insights into the reactivity of the compound and its potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties can provide valuable information about how the compound behaves under different conditions .

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

  • Topology of Interactions in Pharmaceutically Relevant Polymorphs : A study explored the interactions in methylxanthines (caffeine, theobromine, and theophylline), revealing insights into their therapeutic potential and interaction patterns. This research provides a basis for understanding the interaction topologies of similar purine derivatives, which could be relevant to the compound (Latosinska et al., 2014).

  • Affinity and Binding Modes at Adenosine Receptors : Another study focused on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, evaluating their affinity for adenosine receptors. This research highlights the potential of purine derivatives in targeting adenosine receptors, which may apply to the study of 1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Szymańska et al., 2016).

Chemical Synthesis and Properties

  • Synthesis and Properties of Mesoionic Purinone Analogs : Research on the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, could provide insights into the chemical behavior and synthetic pathways relevant to the compound (Coburn & Taylor, 1982).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, refers to how the compound interacts with biological systems at the molecular level. This often involves studying the compound’s interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, its mechanism of action, and the current state of knowledge in the field. Future research could involve further studies on the compound’s synthesis, its reactivity, its biological activity, or its potential uses .

properties

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-8-7-11-20(14-17)29-15-18(2)16-30-21-22(26-24(29)30)27(3)25(32)28(23(21)31)13-12-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAZFCPIECMSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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